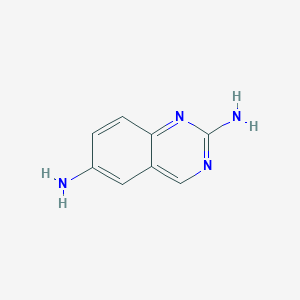
喹唑啉-2,6-二胺
描述
Quinazoline-2,6-diamine is a heterocyclic organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Quinazoline-2,6-diamine consists of a quinazoline core with two amino groups attached at the 2nd and 6th positions. This compound has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
科学研究应用
作用机制
Target of Action
Quinazoline-2,6-diamine has been reported to interact with several primary targets. One of the key targets is the vascular endothelial growth factor receptor (VEGFR) . This receptor plays a crucial role in angiogenesis, which is the formation of new blood vessels, a process that is often upregulated in cancerous tissues . Another significant target is the epidermal growth factor receptor (EGFR) . EGFR is involved in cell growth and proliferation, and its overexpression or mutation is often associated with various types of cancers .
Mode of Action
Quinazoline-2,6-diamine interacts with its targets by acting as a potent inhibitor. For instance, it inhibits VEGFR, thereby blocking the angiogenesis process, which can starve tumors of the nutrients they need to grow . Similarly, it inhibits EGFR, preventing the receptor from sending signals that promote cell growth and proliferation . This can help to slow down or stop the growth of cancer cells.
Biochemical Pathways
The inhibition of VEGFR and EGFR by Quinazoline-2,6-diamine affects several biochemical pathways. By inhibiting VEGFR, it disrupts the VEGF signaling pathway, which is crucial for angiogenesis . On the other hand, by inhibiting EGFR, it affects the EGFR signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and survival .
Pharmacokinetics
They are metabolized by the liver and excreted through the kidneys . These properties can impact the bioavailability of the compound, determining how much of the drug reaches the site of action.
Result of Action
The molecular and cellular effects of Quinazoline-2,6-diamine’s action primarily involve the inhibition of cell growth and proliferation. By inhibiting key receptors like VEGFR and EGFR, it can effectively slow down or halt the growth of cancer cells . Additionally, by blocking angiogenesis, it can starve tumors of the nutrients they need to grow .
Action Environment
The action, efficacy, and stability of Quinazoline-2,6-diamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its absorption and distribution . Additionally, factors such as temperature and light can impact the stability of the compound . .
生化分析
Biochemical Properties
Quinazoline-2,6-diamine, like other quinazoline derivatives, interacts with various enzymes, proteins, and other biomolecules. These interactions can be attributed to the presence of the nitrogen atoms in the quinazoline ring, which can form hydrogen bonds with biomolecules
Cellular Effects
Quinazoline-2,6-diamine has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which Quinazoline-2,6-diamine exerts these effects are still being studied.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline-2,6-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid with formamide under acidic conditions, leading to the formation of quinazoline-2,6-dione, which can then be reduced to quinazoline-2,6-diamine using reducing agents such as lithium aluminum hydride . Another approach involves the cyclization of 2-aminobenzonitrile with formamide .
Industrial Production Methods
Industrial production of quinazoline-2,6-diamine often employs catalytic hydrogenation of quinazoline-2,6-dione. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in the presence of a metal catalyst such as palladium on carbon under high-pressure hydrogen gas .
化学反应分析
Types of Reactions
Quinazoline-2,6-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline-2,6-dione.
Reduction: Reduction of quinazoline-2,6-dione to quinazoline-2,6-diamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinazoline-2,6-dione.
Reduction: Quinazoline-2,6-diamine.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
相似化合物的比较
Quinazoline-2,6-diamine can be compared with other similar compounds such as quinazoline-4-amine and quinazoline-2,4-diamine:
Quinazoline-4-amine: This compound has an amino group at the 4th position instead of the 6th position.
Quinazoline-2,4-diamine: This compound has amino groups at the 2nd and 4th positions.
Quinazoline-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown a wide range of activities, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
quinazoline-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQGNMIFCUOXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629000 | |
| Record name | Quinazoline-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882670-95-3 | |
| Record name | Quinazoline-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


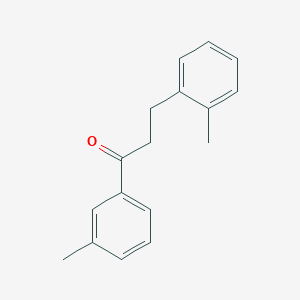
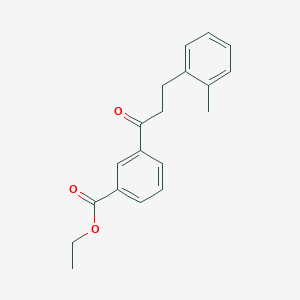
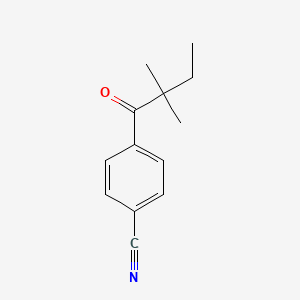

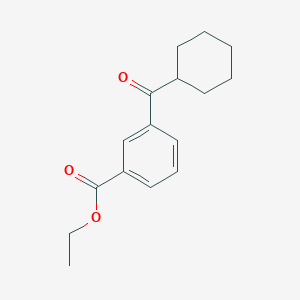
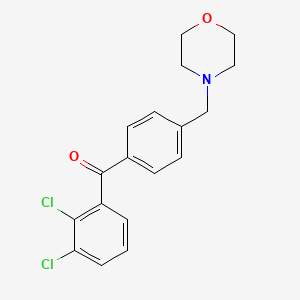

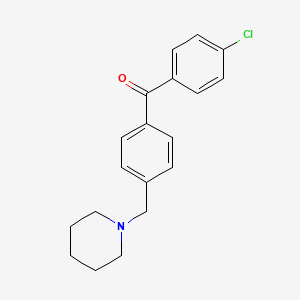
![3-Cyano-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613666.png)
![Ethyl 2-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate](/img/structure/B1613667.png)
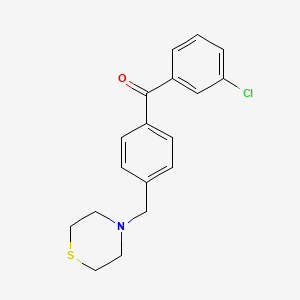
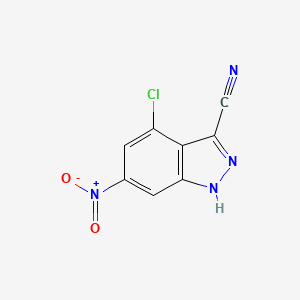

![4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1613677.png)
